4-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide
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Overview
Description
4-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired sulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the furyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazole or furyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity, while the furyl ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl 5-(2-furyl)-4H-1,2,4-triazol-3-YL sulfide
- 4-Fluorobenzyl 5-(2-thienyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide
- 4-Fluorobenzyl 5-(2-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide
Uniqueness
4-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is unique due to the presence of the furyl ring, which imparts distinct electronic and steric properties compared to its analogs with thienyl or pyridyl groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
498550-90-6 |
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Molecular Formula |
C14H12FN3OS |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C14H12FN3OS/c1-18-13(12-3-2-8-19-12)16-17-14(18)20-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3 |
InChI Key |
KHRBCCBBHNQLGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
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